molecular formula C13H13N3O3 B5144694 N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide

N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide

Cat. No. B5144694
M. Wt: 259.26 g/mol
InChI Key: ZPWQODMLJLXVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide is a chemical compound commonly known as FMA-1. It is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. FMA-1 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in the regulation of DNA repair and cell death pathways.

Mechanism of Action

FMA-1 is a potent inhibitor of the enzyme N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide, which is involved in the regulation of DNA repair and cell death pathways. N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide is activated in response to DNA damage and plays a critical role in repairing damaged DNA. However, excessive activation of N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide can lead to depletion of cellular energy and ultimately cell death. FMA-1 inhibits N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide activity by binding to its catalytic domain, thereby preventing the repair of damaged DNA and inducing cell death.
Biochemical and Physiological Effects
FMA-1 has been shown to induce cell death in cancer cells through the inhibition of N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide activity. It has also been found to sensitize cancer cells to radiation therapy and chemotherapy, leading to enhanced cell death and tumor regression. Moreover, FMA-1 has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases. These effects are thought to be mediated through the inhibition of N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide activity and the subsequent modulation of DNA repair and cell death pathways.

Advantages and Limitations for Lab Experiments

FMA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, it has been extensively studied in preclinical models of cancer and neurodegenerative diseases, making it a valuable tool for investigating the role of N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide in these diseases. However, FMA-1 has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of FMA-1 is not fully understood, which can complicate its interpretation in lab experiments.

Future Directions

There are several future directions for the study of FMA-1. One direction is to investigate its potential therapeutic applications in clinical trials. FMA-1 has shown promising anti-cancer activity in preclinical models, and further studies are needed to evaluate its safety and efficacy in humans. Moreover, FMA-1 has also shown potential as a neuroprotective agent in preclinical models of neurodegenerative diseases, and further studies are needed to evaluate its potential therapeutic applications in these diseases. Another direction is to investigate the mechanism of action of FMA-1 in more detail. Although FMA-1 has been shown to inhibit N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide activity, the exact mechanism by which it induces cell death and modulates DNA repair pathways is not fully understood. Further studies are needed to elucidate these mechanisms and to identify potential targets for drug development.

Synthesis Methods

FMA-1 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2-furaldehyde with 4-pyridinecarboxaldehyde to form 2-(4-pyridyl)ethylidene-2-furanecarbaldehyde. This intermediate is then reacted with ethylenediamine in the presence of acetic acid to form FMA-1. The final product is obtained after purification by recrystallization.

Scientific Research Applications

FMA-1 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in preclinical models of cancer. FMA-1 has been found to sensitize cancer cells to radiation therapy and chemotherapy, leading to enhanced cell death and tumor regression. Moreover, FMA-1 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases.

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-12(15-8-10-3-5-14-6-4-10)13(18)16-9-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWQODMLJLXVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-N'-(4-pyridinylmethyl)ethanediamide

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